molecular formula C26H43N3S B12146603 N-hexadecyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-hexadecyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12146603
M. Wt: 429.7 g/mol
InChI Key: NKULGBGRFQDMQW-UHFFFAOYSA-N
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Description

N-hexadecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. The hexadecyl group attached to the nitrogen atom provides hydrophobic properties, making it a potential candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexadecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and 2-chloro-3-formylquinoline under basic conditions.

    Introduction of the Hexadecyl Group: The hexadecyl group can be introduced through nucleophilic substitution reactions using hexadecylamine and suitable leaving groups like halides or tosylates.

    Final Cyclization and Purification: The final product is obtained by cyclization reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Solvent recycling and waste minimization strategies are also employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Hexadecylamine, alkyl halides, tosylates, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-hexadecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The hydrophobic nature of the hexadecyl group makes it suitable for use in the development of water-repellent coatings and materials.

    Biological Studies: The compound is used in studies related to cell membrane interactions and lipid metabolism due to its amphiphilic properties.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-hexadecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its hydrophobic hexadecyl group allows it to integrate into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4[3H]one : This compound has a similar core structure but lacks the hexadecyl group, resulting in different physicochemical properties.
  • 4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)hydrazone : This derivative contains a hydrazone group, which imparts different reactivity and biological activity.

Uniqueness

N-hexadecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the long hydrophobic hexadecyl chain, which enhances its membrane permeability and interaction with lipid bilayers. This property distinguishes it from other benzothienopyrimidine derivatives and makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C26H43N3S

Molecular Weight

429.7 g/mol

IUPAC Name

N-hexadecyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H43N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-25-24-22-18-15-16-19-23(22)30-26(24)29-21-28-25/h21H,2-20H2,1H3,(H,27,28,29)

InChI Key

NKULGBGRFQDMQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

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